

An In-depth Technical Guide to 2-Methoxypropene in Organic Synthesis

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Compound of Interest

Compound Name: 2-Methoxypropene

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Abstract

2-Methoxypropene, also known as isopropenyl methyl ether, is a versatile and highly reactive reagent in organic synthesis. Its primary application lies in the protection of hydroxyl groups in alcohols and diols, forming 2-methoxy-2-propyl (MOP) ethers and acetonides, respectively. These protecting groups are stable under a variety of reaction conditions but can be readily cleaved under mild acidic conditions, making **2-methoxypropene** an invaluable tool in multistep synthesis. This technical guide provides a comprehensive overview of the fundamental properties of **2-methoxypropene**, its reaction mechanisms, and detailed experimental protocols for its key applications in organic synthesis, including alcohol protection, diol protection (acetonide formation), and cycloaddition reactions.

Fundamental Properties of 2-Methoxypropene

2-Methoxypropene is a colorless, flammable liquid with a characteristic ether-like odor.^{[1][2]} Its fundamental physical and chemical properties are summarized in the table below, providing a quick reference for laboratory use.^{[1][2][3][4][5]}

| Property | Value | References |
|--|---|------------|
| Chemical Formula | C ₄ H ₈ O | [2][3][5] |
| Molecular Weight | 72.11 g/mol | [3] |
| CAS Number | 116-11-0 | [2] |
| Appearance | Colorless liquid | [1][5] |
| Density | 0.753 g/mL at 25 °C | [5] |
| Boiling Point | 34-36 °C | [1] |
| Refractive Index (n _D ²⁰) | 1.382 | [1] |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and acetone; insoluble in water.[2][6] | |

Core Applications in Organic Synthesis

2-Methoxypropene is a valuable reagent for the protection of hydroxyl groups and as a partner in cycloaddition reactions.[1][7]

Protection of Alcohols

2-Methoxypropene serves as an efficient reagent for the protection of primary, secondary, and tertiary alcohols by converting them into 2-methoxy-2-propyl (MOP) ethers. This protection strategy is advantageous due to the mild reaction conditions required for both the protection and deprotection steps.

The protection of an alcohol with **2-methoxypropene** is an acid-catalyzed addition reaction. The mechanism involves the protonation of the double bond of **2-methoxypropene** to form a resonance-stabilized tertiary carbocation. This electrophilic intermediate is then attacked by the nucleophilic hydroxyl group of the alcohol, followed by deprotonation to yield the MOP ether.

Mechanism of Alcohol Protection with **2-Methoxypropene**.

This protocol details the protection of a primary alcohol, benzyl alcohol, using **2-methoxypropene** with a catalytic amount of p-toluenesulfonic acid.

Materials:

- Benzyl alcohol
- **2-Methoxypropene**
- p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
- Dichloromethane (CH₂Cl₂)
- Saturated sodium bicarbonate solution (NaHCO₃)
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- To a solution of benzyl alcohol (1.0 eq) in dichloromethane (0.5 M) at 0 °C is added **2-methoxypropene** (1.5 eq).
- A catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq) is added, and the reaction mixture is stirred at room temperature.
- The reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction is quenched by the addition of saturated sodium bicarbonate solution.
- The layers are separated, and the aqueous layer is extracted with dichloromethane.
- The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford the crude MOP-protected benzyl alcohol, which can be purified by column chromatography if necessary.

Protection of Diols: Acetonide Formation

2-Methoxypropene is widely used for the protection of 1,2- and 1,3-diols to form the corresponding acetonides (isopropylidene ketals). This is a particularly useful method for the protection of cis-diols.

Similar to alcohol protection, acetonide formation is an acid-catalyzed process. The reaction proceeds through the formation of the same tertiary carbocation intermediate, which is then trapped by one of the hydroxyl groups of the diol. An intramolecular cyclization with the second hydroxyl group, followed by the elimination of methanol, leads to the formation of the stable five- or six-membered cyclic acetonide.

Mechanism of Acetonide Formation from a Diol.

This protocol describes the synthesis of solketal (2,2-dimethyl-1,3-dioxolan-4-yl)methanol), a valuable chiral building block, from glycerol.[\[8\]](#)

Materials:

- Glycerol
- 2,2-Dimethoxypropane (can be used as a water scavenger in conjunction with acetone, or **2-methoxypropene** can be used directly)
- Acetone
- p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
- Ethyl acetate
- n-Hexane
- Silica gel

Procedure:

- A mixture of glycerol (30 mmol, 3 g), 2,2-dimethoxypropane (45 mmol, 4.6 g), acetone (30 mL), and a catalytic amount of p-toluenesulfonic acid (10 mg) is stirred at room temperature for 24 hours.[\[8\]](#)

- The residual reactants (acetone and 2,2-dimethoxypropane) are removed under vacuum.[8]
- The crude product is purified by silica gel column chromatography using a mixture of ethyl acetate and n-hexane (5:95) as the eluent to afford solketal as a colorless oil (86% yield).[8]

Cycloaddition Reactions

As an electron-rich alkene, **2-methoxypropene** can participate in various cycloaddition reactions, most notably [4+2] (Diels-Alder) and [2+2] cycloadditions, providing access to complex cyclic structures.

In the Diels-Alder reaction, **2-methoxypropene** acts as the electron-rich diene partner, reacting with electron-deficient dienophiles. The regioselectivity of the reaction is governed by the electronic effects of the substituents on both the diene and the dienophile.

Photochemical or thermally induced [2+2] cycloadditions of **2-methoxypropene** with various alkenes or alkynes can lead to the formation of substituted cyclobutane or cyclobutene rings, respectively. These reactions are valuable for the synthesis of strained ring systems.

This protocol provides a general procedure for the Diels-Alder reaction between an electron-rich diene like **2-methoxypropene** and a potent dienophile, DMAD.

Materials:

- **2-Methoxypropene**
- Dimethyl acetylenedicarboxylate (DMAD)
- Toluene
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- To a solution of dimethyl acetylenedicarboxylate (1.0 eq) in toluene (0.5 M) is added **2-methoxypropene** (1.2 eq).
- The reaction mixture is heated to reflux and monitored by TLC.

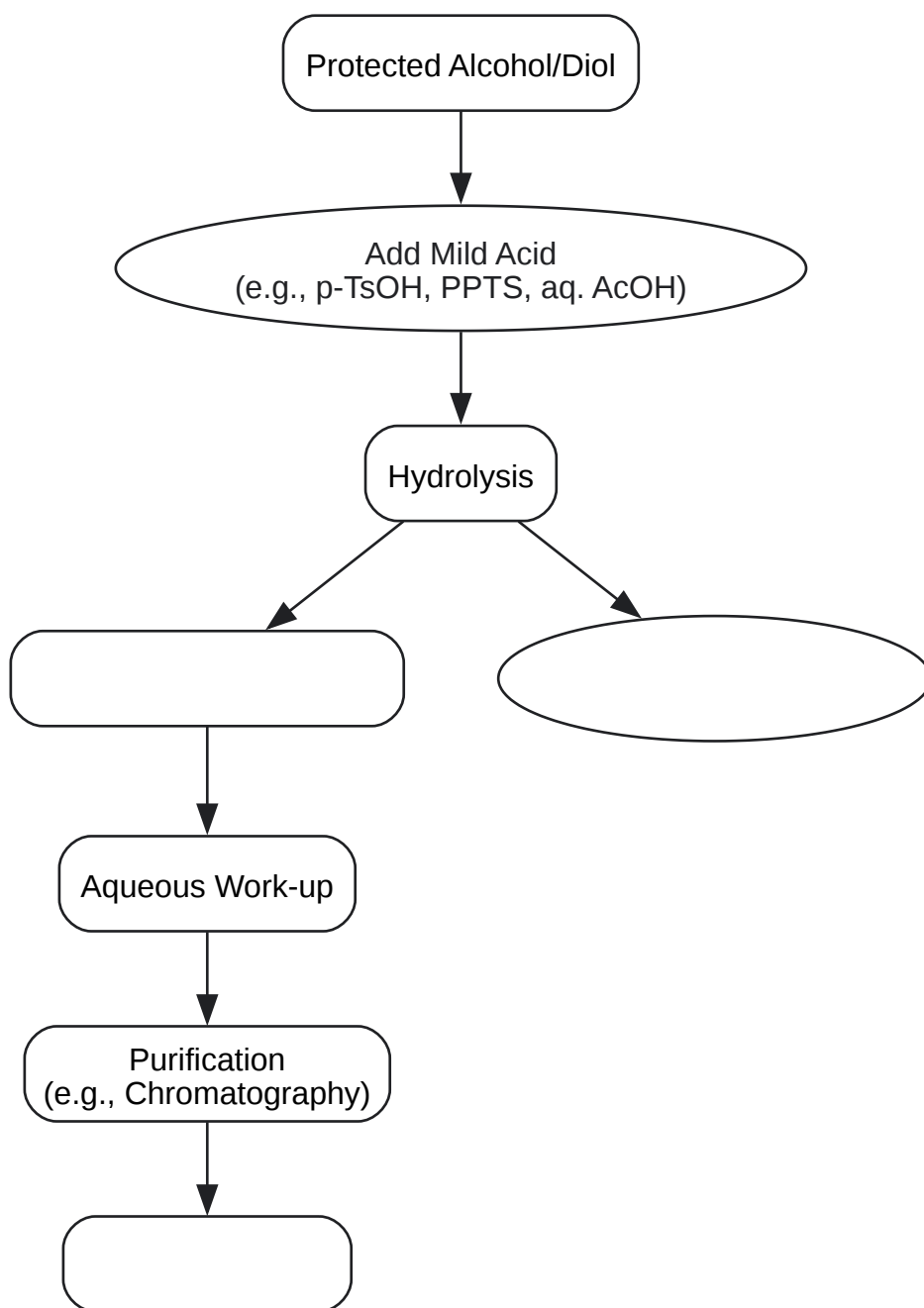
- Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
- The crude product is purified by column chromatography on silica gel to yield the desired cycloadduct.

Deprotection of MOP Ethers and Acetonides

The removal of the MOP and acetonide protecting groups is typically achieved under mild acidic conditions, which is a key advantage of using **2-methoxypropene**.

Deprotection Mechanism

The deprotection is essentially the reverse of the protection reaction. Acid-catalyzed hydrolysis regenerates the alcohol or diol and produces acetone and methanol as byproducts.



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General Workflow for Deprotection.

Experimental Protocol: Deprotection of a MOP Ether

This protocol outlines a general procedure for the cleavage of a MOP ether.

Materials:

- MOP-protected alcohol
- Methanol or Tetrahydrofuran (THF)
- Aqueous solution of a mild acid (e.g., 1 M HCl, acetic acid)

Procedure:

- The MOP-protected alcohol is dissolved in a mixture of methanol or THF and a mild aqueous acid.
- The reaction is stirred at room temperature and monitored by TLC.
- Once the deprotection is complete, the reaction mixture is neutralized with a base (e.g., saturated NaHCO₃ solution).
- The product is extracted with an appropriate organic solvent.
- The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated to give the crude alcohol, which can be purified as needed.

Safety and Handling

2-Methoxypropene is a highly flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.^[3] It is an irritant to the eyes and skin, and harmful if swallowed.^[2] Store in a cool, dry, and well-ventilated area away from sources of ignition.^[1]

Conclusion

2-Methoxypropene is a cornerstone reagent in modern organic synthesis, offering a mild and efficient method for the protection of hydroxyl groups. Its ability to form stable MOP ethers and acetonides, which can be readily cleaved under gentle acidic conditions, makes it an indispensable tool for the synthesis of complex molecules in academia and the pharmaceutical industry. Furthermore, its utility in cycloaddition reactions expands its synthetic potential. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its effective and safe use in the laboratory.

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